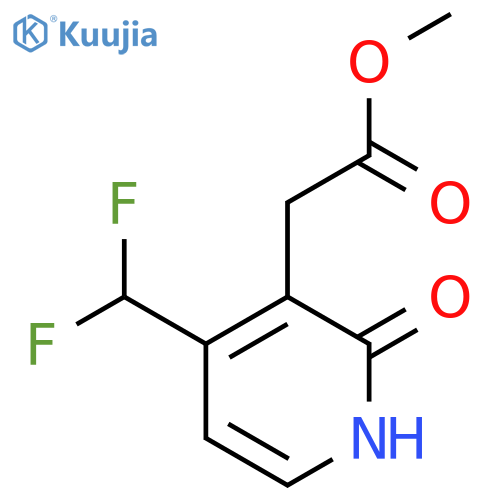Cas no 1804486-66-5 (Methyl 4-(difluoromethyl)-2-hydroxypyridine-3-acetate)

1804486-66-5 structure
商品名:Methyl 4-(difluoromethyl)-2-hydroxypyridine-3-acetate
CAS番号:1804486-66-5
MF:C9H9F2NO3
メガワット:217.169469594955
CID:4918445
Methyl 4-(difluoromethyl)-2-hydroxypyridine-3-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-(difluoromethyl)-2-hydroxypyridine-3-acetate
-
- インチ: 1S/C9H9F2NO3/c1-15-7(13)4-6-5(8(10)11)2-3-12-9(6)14/h2-3,8H,4H2,1H3,(H,12,14)
- InChIKey: QOQQGXIUQDRARG-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CNC(C=1CC(=O)OC)=O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 347
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 55.4
Methyl 4-(difluoromethyl)-2-hydroxypyridine-3-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024003938-250mg |
Methyl 4-(difluoromethyl)-2-hydroxypyridine-3-acetate |
1804486-66-5 | 97% | 250mg |
$680.00 | 2022-04-02 | |
| Alichem | A024003938-500mg |
Methyl 4-(difluoromethyl)-2-hydroxypyridine-3-acetate |
1804486-66-5 | 97% | 500mg |
$999.60 | 2022-04-02 | |
| Alichem | A024003938-1g |
Methyl 4-(difluoromethyl)-2-hydroxypyridine-3-acetate |
1804486-66-5 | 97% | 1g |
$1,713.60 | 2022-04-02 |
Methyl 4-(difluoromethyl)-2-hydroxypyridine-3-acetate 関連文献
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
1804486-66-5 (Methyl 4-(difluoromethyl)-2-hydroxypyridine-3-acetate) 関連製品
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
